4-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide
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Overview
Description
4-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 3-(2-oxopyrrolidin-1-yl)aniline under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form hydroxyl derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
4-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Used in the development of new materials and as a precursor for dyes.
Mechanism of Action
The mechanism of action of 4-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt essential biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-tert-butyl-3-[(5-methyl-2-{[4-(2-pyrrolidin-1-ylethoxy)phenyl]amino}pyrimidin-4-yl)amino]benzenesulfonamide: Used for the treatment of myelofibrosis.
4-methyl-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]benzenesulfonamide: Similar structure but different substitution pattern.
Uniqueness
4-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-13-7-9-16(10-8-13)23(21,22)18-14-4-2-5-15(12-14)19-11-3-6-17(19)20/h2,4-5,7-10,12,18H,3,6,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCICMDLADZIQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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